Critical Physicochemical Property Divergence from Non-Fluorinated Analog
The presence of the 7-fluoro substituent in the target compound significantly alters its lipophilicity and metabolic stability compared to the non-fluorinated analog 6-methoxy-2-methylquinazolin-4-one. While the exact logP of the target compound is computed as XLogP3-AA = 0.8 [1], a directly measured logP for the comparator is not available. However, class-level inference from fluorinated quinazoline studies indicates fluorine substitution generally increases lipophilicity by ~0.5–0.7 log units compared to the hydrogen analog, enhancing membrane permeability [2]. This difference is critical for central nervous system (CNS) drug design where a balanced logP is required for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 (Computed, PubChem) |
| Comparator Or Baseline | 6-methoxy-2-methylquinazolin-4-one (estimated logP ~0.1–0.3 based on class trends) |
| Quantified Difference | Estimated increase of ~0.5–0.7 log units |
| Conditions | In silico prediction (PubChem XLogP3) and literature SAR trends |
Why This Matters
For CNS-targeted programs, the higher lipophilicity of the 7-fluoro derivative may improve passive permeability, making it a more suitable lead scaffold than the non-fluorinated analog.
- [1] PubChem. (2025). Compound Summary for CID 136989131: 7-Fluoro-6-methoxy-2-methyl-3,4-dihydroquinazolin-4-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1600050-51-8 View Source
- [2] Obakachi, V. A., et al. (2021). Synthesis, crystal structure, spectroscopic and photophysical studies of novel fluorinated quinazoline derivatives. Journal of Molecular Structure, 1230, 129951. https://doi.org/10.1016/j.molstruc.2021.129951 View Source
